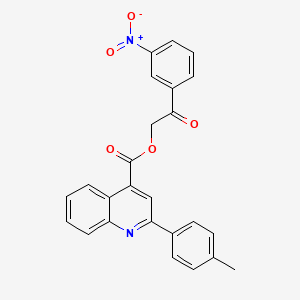![molecular formula C34H22N2O4 B10879907 2-[4-(Benzyloxy)phenyl]-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate](/img/structure/B10879907.png)
2-[4-(Benzyloxy)phenyl]-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Benzyloxy)phenyl]-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate is a complex organic compound that belongs to the class of acenaphthoquinone derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their unique structural features and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzyloxy)phenyl]-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate typically involves multicomponent reactions (MCRs) that are efficient and atom-economic. One common method involves the condensation of acenaphthoquinone with various o-phenylene diamine derivatives in the presence of suitable catalysts and solvents . The reaction conditions often include mild temperatures and the use of ultrasonic irradiation to enhance yields and reduce reaction times .
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions with optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Benzyloxy)phenyl]-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the quinoxaline moiety into dihydroquinoxaline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions include a variety of quinoxaline derivatives with different functional groups, which can exhibit diverse biological activities .
Applications De Recherche Scientifique
2-[4-(Benzyloxy)phenyl]-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including anticancer, antibacterial, and antiviral properties.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications in treating various diseases.
Industry: It is used in the development of organic semiconductors and electroluminescent materials.
Mécanisme D'action
The mechanism of action of 2-[4-(Benzyloxy)phenyl]-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate involves its interaction with biological macromolecules such as DNA and proteins. The compound can bind to DNA through the minor groove, causing oxidative cleavage and disrupting cellular processes. It also interacts with proteins, inhibiting their function through hydrogen bonding and other interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acenaphthoquinone: A precursor in the synthesis of various quinoxaline derivatives.
Quinoxaline: A simpler structure with similar biological activities.
Benzylphenyl derivatives: Compounds with similar aromatic structures and functional groups.
Uniqueness
2-[4-(Benzyloxy)phenyl]-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate is unique due to its complex structure, which allows for diverse chemical modifications and a wide range of biological activities. Its ability to undergo various chemical reactions and form different derivatives makes it a valuable compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C34H22N2O4 |
|---|---|
Poids moléculaire |
522.5 g/mol |
Nom IUPAC |
[2-oxo-2-(4-phenylmethoxyphenyl)ethyl] acenaphthyleno[1,2-b]quinoxaline-9-carboxylate |
InChI |
InChI=1S/C34H22N2O4/c37-30(22-12-15-25(16-13-22)39-19-21-6-2-1-3-7-21)20-40-34(38)24-14-17-28-29(18-24)36-33-27-11-5-9-23-8-4-10-26(31(23)27)32(33)35-28/h1-18H,19-20H2 |
Clé InChI |
OMXPMYJACJQKFU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)COC(=O)C3=CC4=C(C=C3)N=C5C6=CC=CC7=C6C(=CC=C7)C5=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Nitro-5-[({[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10879832.png)
![S-{1-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxopropan-2-yl} ethanethioate](/img/structure/B10879846.png)
![5-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10879847.png)
![2-({2-[(4-Methoxy-2-nitrophenyl)amino]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B10879848.png)
![2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B10879857.png)
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B10879861.png)
![2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10879862.png)
methanone](/img/structure/B10879866.png)
![2-(4-Bromophenoxy)-1-[4-(4-methoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B10879884.png)
![3-{[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}-1,3-benzothiazole-2(3H)-thione](/img/structure/B10879888.png)
![1-[(4-Chlorophenyl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B10879890.png)
![2-(Naphthalen-2-yloxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B10879898.png)

![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide](/img/structure/B10879913.png)
